Octahydro-4,7-methano-1H-inden-5-ol

Descripción

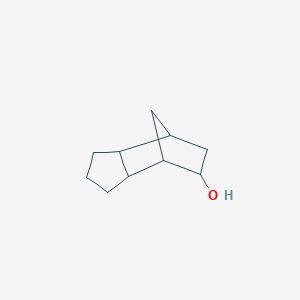

Octahydro-4,7-methano-1H-inden-5-ol (CAS: 13380-89-7) is a bicyclic alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its structure features a hydroxyl group (-OH) attached to a fused bicyclic hydrocarbon framework, enabling diverse chemical reactivity and biological interactions. Key properties include:

- Boiling Point: 255–280°C

- Density: 1.115 g/cm³

- Applications: Synthetic intermediate for cyclopentanonorcamphor, modifier for polymethyl methacrylate (PMMA) glass transition temperature, and fragrance component .

The compound exhibits estrogenic activity in animal models, altering estrous cycles and ovarian follicle counts in rats, and demonstrates antiviral effects against Coxsackie B4 virus in vitro (IC₅₀ = 1.2 μM) .

Propiedades

IUPAC Name |

tricyclo[5.2.1.02,6]decan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZJBAXKHJIQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864392 | |

| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-89-7 | |

| Record name | Octahydro-4,7-methano-1H-inden-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4, hexahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-4,7-methano-1H-inden-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

Octahydro-4,7-methano-1H-inden-5-ol, also referred to as 4,7-methano-1H-inden-5-ol, is an organic compound characterized by its bicyclic structure. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and fragrance production. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₈O₂. It features a unique tricyclic structure that contributes to its stability and reactivity. The compound exists primarily as a colorless liquid or solid with a melting point of approximately 100–102°C and a boiling point around 270–280°C.

The biological activity of this compound is largely attributed to its hydroxyl group, which facilitates hydrogen bonding with various biomolecules. This interaction can modulate the activity of enzymes and receptors, potentially influencing metabolic pathways. The compound's tricyclic structure enhances its binding affinity and selectivity towards specific molecular targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have also explored the anti-inflammatory effects of this compound. It has been found to reduce pro-inflammatory cytokine production in cultured cells, indicating potential therapeutic applications in treating inflammatory diseases .

Analgesic Properties

The analgesic effects of this compound have been investigated in animal models. Preliminary findings suggest that it may provide pain relief comparable to conventional analgesics, making it a candidate for further pharmacological development .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Antimicrobial Study | Demonstrated inhibition of bacterial growth in vitro | Potential for development into new antimicrobial agents |

| Anti-inflammatory Research | Reduced cytokine levels in cell cultures | Possible therapeutic use in inflammatory conditions |

| Analgesic Evaluation | Comparable pain relief to standard analgesics in animal models | Further research needed for clinical application |

Applications in Research and Industry

This compound serves as a precursor in synthesizing complex organic molecules and is utilized in fragrance chemistry due to its unique olfactory properties. Its potential applications extend to pharmaceuticals where it may play a role in developing new therapeutic agents targeting inflammation and pain management.

Aplicaciones Científicas De Investigación

Fragrance and Cosmetic Industry

Fragrance Enhancement

Octahydro-4,7-methano-1H-inden-5-ol is primarily utilized as a fragrance ingredient in perfumes, colognes, and personal care products. Its derivatives, such as octahydro-4,7-methano-1H-indene-5-acetaldehyde and octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde, are incorporated into fragrance formulations to impart floral, green, and woody notes .

Applications in Personal Care Products

The compound is also used to enhance the scent of soaps, shower gels, hair care products, air fresheners, and cleaning agents. Its ability to blend well with other fragrance materials makes it a popular choice for formulators aiming to create complex scent profiles .

Synthetic Chemistry

Synthetic Intermediate

this compound serves as a valuable synthetic intermediate in organic chemistry. It is used in the synthesis of various compounds, including cyclopentanonorcamphor . This capability allows chemists to create diverse chemical entities by modifying its structure through various reactions.

Reagent for Chemical Reactions

The compound can act as a reagent in several chemical transformations. For example, it can be utilized in reactions requiring an alcohol or an alkylating agent due to its functional groups .

Analytical Applications

Chromatography Techniques

Octahydro-4,7-methano-1H-inden-5-yl acetate can be effectively analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and identification of impurities in preparative applications . The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility.

Pharmacokinetics Studies

The compound's properties make it suitable for pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds is essential. Its analysis can provide insights into how similar compounds behave in biological systems .

Comparación Con Compuestos Similares

Structural and Functional Group Differences

The table below highlights structural differences between Octahydro-4,7-methano-1H-inden-5-ol and related bicyclic alcohols:

| Compound Name | Molecular Formula | Key Functional Groups | Unique Features |

|---|---|---|---|

| This compound | C₁₀H₁₆O | Hydroxyl (-OH) | Methano bridge enhances rigidity |

| Indan-5-ol | C₉H₁₀O | Hydroxyl (-OH) | Unsaturated bicyclic structure |

| Octahydro-1H-inden-5-ol | C₉H₁₆O | Hydroxyl (-OH) | Saturated bicyclic; lacks methano bridge |

| Octahydro-4,7-methano-1H-inden-5-one | C₁₀H₁₄O | Ketone (=O) | Oxidized form; higher reactivity |

Key Observations :

- The methano bridge in this compound increases structural rigidity compared to non-bridged analogs like Octahydro-1H-inden-5-ol .

- Functional group substitution (e.g., hydroxyl vs. ketone) significantly alters reactivity and biological activity.

Physical and Chemical Properties

Key Observations :

- Higher molecular weight and boiling point of this compound correlate with its bicyclic complexity and methano bridge .

- All compounds share low water solubility, typical of hydrophobic bicyclic alcohols.

Key Observations :

- This compound stands out for its dual endocrine-modulating and antiviral activities, making it valuable in biomedical research .

- Derivatives like 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester (C₁₃H₁₈O₂) exhibit enhanced utility in polymer science due to ester group reactivity .

Key Observations :

- The parent compound poses irritation risks and requires careful handling .

- Aldehyde derivatives (e.g., 4-(Octahydro-4,7-methano-5H-inden-5-ylidene)butanal) show higher toxicity, necessitating stringent regulatory controls .

Métodos De Preparación

Reaction Setup and Conditions

A flame-dried, 5-L three-necked flask equipped with a mechanical stirrer, addition funnel, condenser, and thermocouple is charged with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) under nitrogen. The system is cooled to 15–20°C using an isopropyl alcohol (IPA) bath, and octahydro-4,7-methano-inden-5-one (649 g, 4.32 mol) is added over 3–4 hours. The exothermic reaction raises the temperature to 25–30°C, which is maintained for an additional hour to ensure completion.

Quenching and Workup

The reaction is quenched with acetic acid (279 g, 4.5 mol) and ice, yielding a biphasic mixture. The organic layer is separated, providing crude 5-methyl-octahydro-4,7-methano-inden-5-ol with 90% yield (650 g). Nuclear magnetic resonance (NMR) analysis confirms the structure:

Catalytic and Solvent Optimization

-

Catalyst : Methyl magnesium bromide (3 M in THF) is optimal for nucleophilic addition.

-

Solvent : THF ensures solubility of the Grignard reagent and ketone.

-

Temperature Control : Maintaining ≤30°C prevents side reactions like enolization.

Comparative Analysis of Methodologies

| Method | Reactants | Catalyst/Reagent | Yield | Key Byproducts |

|---|---|---|---|---|

| Grignard Addition | Octahydro-4,7-methano-inden-5-one, MeMgBr | Methyl magnesium bromide | 90% | None reported |

| Acid-Catalyzed Dehydration | 5-Methyl-octahydro-4,7-methano-inden-5-ol | PTSA | 82% | Isomeric alkenes |

| Hydroformylation | Hexahydro-4,7-methano-indene isomers | Rhodium catalyst | 88% | Isomeric aldehydes |

Challenges in Stereochemical Control

The bicyclic structure of this compound introduces stereochemical complexity. For example, the Grignard addition produces a single stereoisomer due to the rigidity of the tricyclic framework. However, dehydration and hydroformylation generate isomeric mixtures requiring advanced purification:

-

Distillation : Effective for separating aldehydes but less so for diastereomers.

-

Chiral HPLC : Resolves enantiomers using polysaccharide-based columns but is cost-prohibitive for industrial scales.

Industrial-Scale Considerations

Q & A

Q. What are the standard synthetic routes for Octahydro-4,7-methano-1H-inden-5-ol, and how are reaction conditions optimized?

The compound is synthesized via hydrogenation of its unsaturated precursor, such as inden-5-ol derivatives, using palladium on carbon (Pd/C) as a catalyst under high-pressure hydrogen gas. Solvents like ethanol or methanol are employed at elevated temperatures (~80–120°C) to enhance reaction efficiency. Continuous flow reactors are recommended for industrial-scale production to maintain consistent yields and purity . Optimization focuses on catalyst loading (5–10 wt%), hydrogen pressure (10–50 bar), and reaction time (12–24 hours). Post-synthesis purification involves distillation or column chromatography to isolate the product (C10H16O, CAS 13380-89-7) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups, particularly the hydroxyl group at position 5. Infrared (IR) spectroscopy identifies O-H and C-O stretches (3200–3600 cm⁻¹ and 1050–1250 cm⁻¹, respectively). Mass spectrometry (MS) validates the molecular ion peak at m/z 152.23 (C10H16O). Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥97% purity thresholds for research-grade material .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Stereoisomers exhibit distinct biological interactions. For example, trans-(3R,7R)-isomers show higher antimicrobial activity compared to cis-(3R,7S)-isomers due to enhanced binding to microbial enzymes. Chiral chromatography (e.g., HPLC with cyclodextrin columns) separates enantiomers, while molecular docking simulations predict binding affinities to targets like cyclooxygenase-2 (COX-2) for anti-inflammatory studies .

Q. What role does this compound play in photopolymer resins, and how does its concentration affect material properties?

The compound is a precursor for diacrylate derivatives (e.g., (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate), which crosslink under UV light to form rigid polymers. In Loctite® 3D 3830 resin, concentrations of 80–90% achieve optimal viscosity (200–500 mPa·s) and cure rates (≤60 seconds at 405 nm). Higher concentrations improve tensile strength (up to 50 MPa) but may reduce flexibility. Rheological studies and dynamic mechanical analysis (DMA) are used to correlate structure-property relationships .

Q. How can computational methods aid in retrosynthesis planning for this compound?

AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable synthetic pathways. For example, hydrogenation of 4,7-methanoinden-5-ol or epoxide ring-opening reactions are predicted with >85% confidence. Density Functional Theory (DFT) calculations optimize transition states for key steps, such as hydroxyl group stabilization during hydrogenation .

Data Contradiction and Safety Analysis

Q. How can researchers reconcile conflicting reports on the toxicity of this compound?

Discrepancies arise from stereochemical variations and impurities. For instance, the cis-isomer (CAS 79771-15-6) is classified as an aquatic chronic toxicant (Category 4), while the trans-isomer shows negligible hazards. Rigorous impurity profiling (GC-MS) and in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) are recommended to validate safety data .

Q. What strategies resolve contradictions in reaction yields reported for this compound synthesis?

Yield variations (40–85%) often stem from catalyst deactivation or solvent polarity effects. Design of Experiments (DoE) frameworks, such as Taguchi arrays, isolate critical factors (e.g., Pd/C particle size, solvent dielectric constant). Reaction monitoring via in situ FTIR or Raman spectroscopy identifies intermediates and optimizes endpoint detection .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.